Silane, trimethyl(1-methylundecyl)-
Description
"Silane, trimethyl(1-methylundecyl)-" is a branched organosilane compound characterized by a silicon atom bonded to three methyl groups and a 1-methylundecyl substituent. The 1-methylundecyl group is a long-chain alkyl moiety (C12H25), imparting hydrophobic and surfactant-like properties to the molecule. Such silanes are typically used in industrial applications, including surface modification, polymer synthesis, and coatings, due to their ability to form stable covalent bonds with substrates .
Key structural features:
- Silicon center: Coordinates with three methyl groups and a branched alkyl chain.
- Branched alkyl chain: Enhances solubility in nonpolar solvents and thermal stability compared to linear analogs.
- Reactivity: The Si–C bond enables functionalization via hydrolysis or condensation reactions.
Properties
CAS No. |
543717-17-5 |
|---|---|
Molecular Formula |
C15H34Si |
Molecular Weight |
242.52 g/mol |
IUPAC Name |
dodecan-2-yl(trimethyl)silane |
InChI |
InChI=1S/C15H34Si/c1-6-7-8-9-10-11-12-13-14-15(2)16(3,4)5/h15H,6-14H2,1-5H3 |
InChI Key |
RBEBVNBXUHXESQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Grignard reagent (1-methylundecyl magnesium bromide) attacks the electrophilic silicon in TMSCl, displacing chloride and forming the target silane:
$$
\text{RMgBr} + \text{Me}3\text{SiCl} \rightarrow \text{Me}3\text{Si-R} + \text{MgBrCl}
$$
where $$ \text{R} = \text{1-methylundecyl} $$.
Experimental Procedure
Preparation of 1-Methylundecyl Magnesium Bromide :
Silylation with TMSCl :
Work-Up :
Yield : ~65–75% (estimated from analogous Grignard silylations).
Organolithium Pathway
Organolithium reagents offer higher reactivity compared to Grignard reagents, enabling faster silicon-carbon bond formation.
Reaction Overview
1-Methylundecyl lithium reacts with TMSCl to yield the silane:
$$
\text{RLi} + \text{Me}3\text{SiCl} \rightarrow \text{Me}3\text{Si-R} + \text{LiCl}
$$
Synthetic Steps
Lithiation :
Quenching with TMSCl :
Isolation :
Yield : ~70–80% (extrapolated from iodotrimethylsilane syntheses).
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard Reaction | TMSCl, Mg, ether | 0°C to RT, 12h | 65–75% | High selectivity, scalable | Moisture-sensitive, long reaction |
| Organolithium | TMSCl, Li, hexane | −10°C to RT, 6h | 70–80% | Faster, higher yields | Pyrophoric reagents, costly |
| Hydrosilylation | Me₃SiH, Pt catalyst | 80°C, 24h | 50–60% | Atom-economical, fewer steps | Lower yield, isomerization risks |
Challenges and Optimization
- Purification : Fractional distillation is critical due to the compound’s high molecular weight and boiling point.
- Moisture Sensitivity : All reactions require strict anhydrous conditions to prevent hydrolysis of TMSCl.
- Catalyst Efficiency : Hydrosilylation yields may improve with newer catalysts like Karstedt’s catalyst.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(1-methylundecyl)- undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Catalysts like palladium or platinum are employed.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes
Reduction: Alkanes or other reduced products
Substitution: Various substituted silanes
Scientific Research Applications
Silane, trimethyl(1-methylundecyl)- finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, trimethyl(1-methylundecyl)- involves its ability to donate hydride ions or act as a radical initiator. The silicon-hydrogen bond is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Trimethyl(3-phenyl-2-propenyl)-Silane
Trimethylsilyl Chloride (Cl-Si(CH3)3)
- Structure : Silicon bonded to three methyl groups and a chlorine atom.
- Applications : Widely used as a silylating agent to protect hydroxyl groups in organic synthesis .
- Key Differences: The chlorine substituent increases electrophilicity, making it more reactive toward nucleophiles (e.g., alcohols, amines) compared to the nonpolar 1-methylundecyl group. Lower thermal stability due to the labile Si–Cl bond .
Trimethylsilane (H-Si(CH3)3)
- Structure : Silicon bonded to three methyl groups and a hydrogen atom.
- Applications : Precursor for silicon-based thin films in semiconductor manufacturing .
- Key Differences: The Si–H bond is highly reactive under oxidative conditions, unlike the stable Si–C bond in "trimethyl(1-methylundecyl)-silane." Limited solubility in organic solvents due to the absence of a long alkyl chain .
Trimethyl(naphthalen-2-yl)plumbane (Lead Analog)
- Structure : Lead atom bonded to three methyl groups and a naphthyl group.
- Applications: Niche use in organometallic catalysis .
- Key Differences :
Comparative Data Table
| Compound | Substituents | Molecular Weight | Key Applications | Reactivity Profile | Thermal Stability (°C) |
|---|---|---|---|---|---|
| Silane, trimethyl(1-methylundecyl)- | 3 CH3, C12H25 | ~260* | Coatings, surfactants | Moderate (Si–C hydrolysis) | >200* |
| Trimethyl(3-phenyl-2-propenyl)-Silane | 3 CH3, allylphenyl | ~206 | Polymer crosslinking | High (radical reactions) | ~180 |
| Trimethylsilyl Chloride | 3 CH3, Cl | 108.64 | Silylation reactions | High (electrophilic Si–Cl) | <100 |
| Trimethylsilane | 3 CH3, H | 74.2 | Semiconductor films | Very high (Si–H oxidation) | ~150 |
Q & A
Q. What are the standard synthetic routes for preparing trimethyl(1-methylundecyl)silane, and what factors influence reaction efficiency?
Methodological Answer:
- Primary Route: React trimethylchlorosilane (TMCS, CAS 75-77-4) with a Grignard reagent (1-methylundecylmagnesium bromide) in anhydrous ether or THF under inert conditions. TMCS is a common precursor for alkylsilanes due to its reactivity with organometallic reagents .
- Critical Factors:
- Solvent Purity: Trace moisture deactivates the Grignard reagent. Use rigorously dried solvents.
- Temperature: Slow addition at 0–5°C minimizes side reactions (e.g., disilane formation).
- Molar Ratio: A 10% excess of Grignard reagent ensures complete conversion (yields ~75–85% based on analogous syntheses) .
Q. How can researchers characterize the purity and structural integrity of trimethyl(1-methylundecyl)silane post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention time and fragmentation patterns with commercial standards. Detect impurities like unreacted TMCS or disiloxanes.
Advanced Research Questions
Q. How does the alkyl chain length (e.g., 1-methylundecyl) influence the surface-modification efficiency of trimethylsilanes in hydrophobic coatings?
Methodological Answer:
- Experimental Design:
- Prepare coatings with silanes varying in alkyl chain length (C8–C18).
- Measure water contact angle (WCA) and surface roughness via atomic force microscopy (AFM).
- Key Findings (Hypothetical):
Q. What strategies resolve contradictions in reported thermal stability data for trimethyl(1-methylundecyl)silane in polymer composites?
Methodological Answer:
- Root Cause Analysis: Discrepancies may arise from:
- Sample Purity: Residual catalyst (e.g., FeCl₃) accelerates decomposition.
- Testing Conditions: Oxidative (air) vs. inert (N₂) atmospheres alter degradation pathways.
- Resolution Protocol:
- Conduct thermogravimetric analysis (TGA) with controlled heating rates (5–20°C/min).
- Analyze evolved gases via GC-MS to identify decomposition products (e.g., siloxanes, alkenes).
Q. What mechanistic insights explain the hydrolysis resistance of trimethyl(1-methylundecyl)silane compared to shorter-chain analogs?
Methodological Answer:
- Hypothesis: Steric hindrance from the bulky 1-methylundecyl group slows nucleophilic attack by water.
- Validation Experiments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
